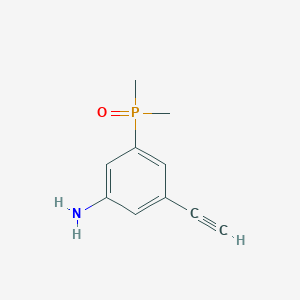

3-Dimethylphosphoryl-5-ethynylaniline

Description

Contextualizing Phosphoryl-Substituted Anilines in Modern Organic Chemistry

Phosphoryl-substituted anilines are organophosphorus compounds that have garnered considerable attention. The phosphorus center can significantly influence the electronic environment of the aniline (B41778) ring, modulating the nucleophilicity and basicity of the amino group. The presence of the phosphoryl group can also introduce opportunities for coordination chemistry, acting as a ligand for transition metals, or impart specific physical properties such as flame retardancy or altered solubility. The synthesis of these compounds often involves the phosphorylation of aniline derivatives, and their utility is seen in their roles as intermediates, catalysts, and functional molecules. researchgate.netucj.org.ua

Significance of Terminal Alkynes in Advanced Chemical Transformations

Terminal alkynes are one of the most versatile functional groups in organic chemistry, serving as a linchpin for a multitude of chemical transformations. numberanalytics.com The carbon-carbon triple bond is a hub of reactivity, participating in additions, cycloadditions, and metal-catalyzed coupling reactions. nih.govmasterorganicchemistry.com A key feature of terminal alkynes is the relative acidity of the sp-hybridized C-H bond, which allows for its deprotonation to form a potent acetylide anion nucleophile. youtube.comlibretexts.org This reactivity is fundamental to C-C bond formation. Furthermore, the ethynyl (B1212043) group is a cornerstone of "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the efficient construction of complex molecules. sigmaaldrich.com

The following table summarizes key reactions involving terminal alkynes:

| Reaction Type | Reagents | Product Functional Group |

| Hydrogenation (Full) | H₂, Pd/C | Alkane |

| Hydrogenation (Partial, Z) | H₂, Lindlar's Catalyst | Z-Alkene |

| Hydrogenation (Partial, E) | Na, NH₃ (liquid) | E-Alkene |

| Hydration (Markovnikov) | H₂SO₄, HgSO₄, H₂O | Ketone |

| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | Aldehyde |

| Oxidative Cleavage | 1. O₃; 2. H₂O | Carboxylic Acid + CO₂ |

| Acetylide Formation | Strong Base (e.g., NaNH₂) | Acetylide Anion |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst | Internal Alkyne |

Rationale for Investigating the Synergistic Effects of Phosphoryl and Ethynyl Groups on Aniline Core

The investigation of 3-Dimethylphosphoryl-5-ethynylaniline is predicated on the potential for synergistic or cooperative interactions between the three distinct functional groups. The electron-withdrawing nature of the dimethylphosphoryl group is expected to influence the reactivity of both the amino group and the ethynyl group. For instance, it could decrease the basicity of the aniline nitrogen while potentially affecting the acidity of the terminal alkyne's proton.

Conversely, the amino group, which is electron-donating through resonance, will impact the aromatic ring's electron density and could influence the reactivity at the phosphoryl center. The ethynyl group provides a reactive handle for a wide array of subsequent transformations, allowing this molecule to be used as a versatile building block. The meta-substitution pattern (positions 3 and 5) ensures that the electronic effects of the phosphoryl and amino groups are transmitted to the ethynyl group and to each other across the aromatic ring. Understanding these intramolecular interactions is crucial for designing synthetic pathways that can selectively utilize one functional group in the presence of the others, paving the way for the streamlined synthesis of highly complex target molecules.

The following table provides hypothetical, yet representative, spectroscopic data for a compound like this compound, based on known values for its constituent functional groups.

| Spectroscopic Data | Characteristic Signals |

| ¹H NMR | Signals for aromatic protons, a singlet for the acetylenic proton (≡C-H), a doublet for the methyl protons on phosphorus due to P-H coupling (P-CH₃), and a broad singlet for the amine protons (-NH₂). |

| ¹³C NMR | Resonances for aromatic carbons (with C-P coupling observed for the carbon attached to phosphorus), two distinct signals for the alkyne carbons (C≡C), and a signal for the methyl carbons coupled to phosphorus. |

| ³¹P NMR | A single resonance characteristic of a pentavalent phosphorus atom in a dimethylphosphoryl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C≡C-H stretching (terminal alkyne), C≡C stretching, and P=O stretching. |

Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphoryl-5-ethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NOP/c1-4-8-5-9(11)7-10(6-8)13(2,3)12/h1,5-7H,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCDRJVRXZAWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC(=C1)N)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Reactivity of 3 Dimethylphosphoryl 5 Ethynylaniline

Alkyne Reactivity: Click Chemistry and Cycloadditions

The terminal alkyne, or ethynyl (B1212043) group, is a versatile functional group known for its participation in addition and cycloaddition reactions. Its reactivity in 3-Dimethylphosphoryl-5-ethynylaniline is central to the molecule's utility as a building block in synthesis.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, valued for its high efficiency, regioselectivity, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgglenresearch.comnih.gov The terminal alkyne of this compound is an ideal substrate for this transformation.

The catalytic cycle is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne. This step is believed to be crucial for the reaction's success. The mechanism involves multiple reversible steps with various copper(I) acetylide complexes. nih.gov Once formed, this copper acetylide intermediate reacts with an organic azide (B81097). Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC pathway proceeds through a stepwise mechanism involving a six-membered copper-containing intermediate. wikipedia.org This intermediate ultimately undergoes reductive elimination to exclusively afford the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst. nih.govrsc.org The reaction is often performed using a Cu(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org The robustness of this reaction allows it to proceed in a variety of solvents, including aqueous media, and across a wide pH range. organic-chemistry.orglumiprobe.com

| Parameter | Typical Condition | Reference |

| Catalyst Source | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) + reducing agent (e.g., CuSO₄ + Na-Ascorbate) | wikipedia.org |

| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or other N-donor ligands to stabilize Cu(I) | glenresearch.com |

| Solvent | t-BuOH/H₂O, DMSO, DMF, aqueous buffers | lumiprobe.com |

| Temperature | Room Temperature to mild heating | organic-chemistry.org |

This table represents typical conditions for CuAAC reactions applicable to terminal alkynes like that in this compound.

The ethynyl group of this compound can undergo polymerization to form conjugated polyacetylene-type structures. This can be achieved through thermal initiation or, more commonly, with transition metal catalysts. Catalysts based on tantalum (e.g., TaCl₅) and niobium (e.g., NbCl₅) have been shown to effectively polymerize substituted acetylenes. nih.gov

The mechanism of metal-catalyzed alkyne polymerization often involves the formation of a metal-carbene (alkylidene) or metallacyclobutadiene intermediate. In the case of a metallacyclobutadiene mechanism, the catalyst coordinates with two alkyne monomers to form a five-membered metallacycle. Subsequent reductive elimination can initiate the growth of a polymer chain. Alternatively, in an insertion-type mechanism, the alkyne monomer inserts into a metal-alkylidene bond, leading to chain propagation. The specific pathway and the resulting polymer's properties, such as stereochemistry (cis vs. trans double bonds), are highly dependent on the choice of metal catalyst and reaction conditions. nih.gov While the polymerization of disubstituted alkynes has been studied extensively, monosubstituted alkynes like this compound can also be polymerized, although catalyst selection is critical to control regioselectivity and prevent side reactions. nih.gov

In the context of a Diels-Alder reaction, the ethynyl group of this compound can serve as the dienophile, reacting with a conjugated diene in a [4+2] cycloaddition. youtube.com This reaction is a powerful tool for forming six-membered rings in a single, concerted step. youtube.comnih.gov The reactivity of the alkyne as a dienophile is governed by its electronic properties. Typically, electron-withdrawing groups on the dienophile accelerate the reaction with an electron-rich diene.

| Diene Type | Example | Expected Reactivity | Reference |

| Electron-Rich | 2,3-Dimethyl-1,3-butadiene | Favorable, driven by complementary electronics. | mdpi.com |

| Cyclic | Furan, Cyclopentadiene | High, often used in Diels-Alder reactions. Furan adducts can be reversible. | mdpi.com |

| Aromatic | Anthracene | Possible at the central ring of anthracene, typically requires thermal conditions. | researchgate.net |

This table provides hypothetical examples of dienes for Diels-Alder reactions with the ethynyl moiety of this compound.

Phosphoryl Group as a Directing Group in Catalytic Transformations

The dimethylphosphoryl group is not merely a passive substituent; its Lewis basic oxygen atom can act as a coordinating site for transition metals, enabling it to function as a directing group for catalytic C-H activation reactions on the aniline (B41778) ring.

The phosphoryl group is an effective directing group for the ortho-C-H functionalization of arenes. researchgate.net In this compound, the oxygen atom of the P=O bond can coordinate to a transition metal center, such as Rh(III), Pd(II), or Ru(II). This initial coordination brings the metal catalyst into close proximity to the C-H bonds at the ortho positions (C-2 and C-4 of the aniline ring).

This proximity facilitates the formation of a stable five- or six-membered metallacyclic intermediate through a process known as cyclometalation. mdpi.com The formation of this intermediate lowers the activation energy for C-H bond cleavage at the ortho position, leading to highly regioselective functionalization. Once the C-H bond is activated and a metal-carbon bond is formed, this intermediate can react with a variety of coupling partners (e.g., alkenes, alkynes, electrophiles) to install a new functional group specifically at the C-2 or C-4 position. This strategy avoids the need for pre-functionalized starting materials and provides a highly atom-economical route to substituted aniline derivatives. nih.gov

While the phosphoryl group's primary role is in directing C-H activation, the aniline nitrogen atom of this compound can participate directly in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction class is a cornerstone of modern synthesis for forming C-N bonds between amines and aryl (pseudo)halides. rsc.orgresearchgate.net

In such a reaction, the aniline derivative would act as the nucleophilic component. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aniline and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. nih.govbeilstein-journals.org The electronic properties of the substituents on the aniline ring can influence its nucleophilicity and, consequently, the reaction efficiency. The electron-withdrawing nature of the dimethylphosphoryl group would decrease the nucleophilicity of the aniline nitrogen, potentially requiring more forcing conditions or more active catalyst systems compared to electron-rich anilines. However, the development of highly active palladium catalysts with specialized phosphine (B1218219) ligands has enabled the coupling of even relatively electron-poor anilines. researchgate.net

Interplay of Functional Groups in Complex Reaction Cascades

The reactivity of this compound is governed by a complex interplay between its three distinct functional groups: the aniline (-NH₂), the ethynyl (-C≡CH), and the dimethylphosphoryl (-P(O)(CH₃)₂). The unique arrangement of these groups on the aromatic ring—an electron-donating amine, an electron-withdrawing phosphoryl group, and a reactive alkyne—creates a molecule with a rich and nuanced chemical behavior. The electronic and steric properties of each substituent significantly influence the reactivity of the others, enabling a variety of complex reaction cascades.

The dimethylphosphoryl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and phosphorus atoms. This withdrawal occurs primarily through a negative inductive effect (-I) and also through resonance (negative hyperconjugation or d-orbital participation), deactivating the aromatic ring towards electrophilic aromatic substitution. numberanalytics.comwikipedia.org Conversely, the aniline's amino group is a powerful electron-donating group (+M > -I), activating the ring through resonance by donating its lone pair of electrons into the π-system. chemistrysteps.comuobabylon.edu.iq The ethynyl group is generally considered weakly electron-withdrawing. This combination of opposing electronic influences dictates the regioselectivity and feasibility of various transformations.

The amino group strongly directs electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the dimethylphosphoryl group is a meta-director. wikipedia.org In this compound, the positions ortho and para to the strongly activating amino group are positions 2, 6, and 4. Position 5 is occupied by the ethynyl group, and position 3 by the phosphoryl group. Therefore, electrophilic attack will be strongly directed to positions 2, 4, and 6. The significant steric bulk of the dimethylphosphoryl group at position 3 may hinder substitution at the adjacent 2 and 4 positions to some extent.

The interplay allows for sequential reactions where one functional group modulates the reactivity of another. For instance, the nucleophilicity of the aniline can be temporarily masked via acetylation, allowing for selective reactions at the ethynyl group without interference from the amine. libretexts.org Subsequently, deprotection would regenerate the aniline for further functionalization.

Below is a detailed analysis of potential reaction cascades, highlighting the cooperative and competitive nature of the functional groups.

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ (Anilino) | -I (Weak) | +M (Strong) | Activating | Ortho, Para |

| -P(O)(CH₃)₂ (Dimethylphosphoryl) | -I (Strong) | -M (Moderate) | Deactivating | Meta |

| -C≡CH (Ethynyl) | -I (Weak) | Weak | Deactivating | Meta |

Several multi-step reaction pathways can be envisioned for this compound, leveraging the unique reactivity of each functional site.

Cascade A: Sequential C-C Coupling and Cyclization

This cascade utilizes the ethynyl group for initial bond formation, followed by a reaction involving the aniline nitrogen.

Sonogashira Coupling: The terminal alkyne is an excellent handle for palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org It can react with a variety of aryl or vinyl halides. The strong deactivating effect of the phosphoryl group might necessitate slightly harsher conditions or more active catalyst systems, but the reaction is generally robust. nih.gov

Electrophilic Cyclization: The resulting internal alkyne can then undergo an electrophilic cyclization. nih.gov Treatment with an electrophile (e.g., I₂, ICl, PhSeBr) would activate the alkyne towards nucleophilic attack by the aniline nitrogen, leading to the formation of a substituted quinoline. The regioselectivity of this 6-endo-dig cyclization is often high. nih.gov

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Mechanistic Notes |

| 1 | Sonogashira Coupling | Aryl-Iodide, Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | 3-Dimethylphosphoryl-5-(arylethynyl)aniline | The amine base serves both as a solvent and a reactant to neutralize the HI produced. The reaction builds a more complex carbon skeleton. researchgate.net |

| 2 | Electrophilic Cyclization | I₂, NaHCO₃, CH₂Cl₂ | 6-Dimethylphosphoryl-8-iodo-2-arylquinoline | The aniline nitrogen acts as an intramolecular nucleophile. The reaction proceeds via an iodonium (B1229267) intermediate, followed by ring closure and rearomatization. nih.gov |

Cascade B: Ring Functionalization followed by Alkyne Modification

This pathway focuses on first modifying the aromatic ring via electrophilic substitution, followed by a transformation of the alkyne.

Electrophilic Aromatic Substitution: Despite the deactivating phosphoryl group, the powerful activating nature of the aniline allows for electrophilic substitution at the ortho/para positions. chemistrysteps.com Bromination, for example, would likely occur at the C2 or C4 positions. Due to the high reactivity of anilines, polybromination is a risk, which can be mitigated by first protecting the amine as an acetanilide. libretexts.org

[3+2] Cycloaddition: The ethynyl group can participate as a dipolarophile in a 1,3-dipolar cycloaddition reaction with a 1,3-dipole, such as an azide or a nitrile oxide, to form a five-membered heterocyclic ring (a triazole or isoxazole, respectively). youtube.comyoutube.com This reaction is often thermally or copper-catalyzed (in the case of azides - "click chemistry") and is highly efficient. The electronic nature of the substituents on the aromatic ring can influence the rate of cycloaddition.

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Mechanistic Notes |

| 1a | Protection | Acetic Anhydride, Pyridine | N-(3-Dimethylphosphoryl-5-ethynylphenyl)acetamide | Acetylation reduces the activating strength of the amine, allowing for more controlled subsequent reactions and preventing catalyst poisoning. libretexts.org |

| 1b | Bromination | Br₂, Acetic Acid | N-(2-Bromo-3-dimethylphosphoryl-5-ethynylphenyl)acetamide | Substitution occurs ortho to the activating acetamido group. |

| 2 | Huisgen Cycloaddition | Benzyl Azide, Cu(I) catalyst, THF/H₂O | N-(2-Bromo-3-dimethylphosphoryl-5-((1-benzyl-1H-1,2,3-triazol-4-yl)phenyl))acetamide | This is a highly reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction is regioselective, yielding the 1,4-disubstituted triazole. |

| 3 | Deprotection | HCl, H₂O, Heat | 2-Bromo-3-dimethylphosphoryl-5-((1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)aniline | Acidic hydrolysis removes the acetyl protecting group to restore the aniline functionality for further use. |

Coordination Chemistry: 3 Dimethylphosphoryl 5 Ethynylaniline As a Multidentate Ligand

Design Principles for Ligand Systems Incorporating Phosphine (B1218219) Oxide, Amine, and Alkyne Functionalities

The design of a multidentate ligand like 3-Dimethylphosphoryl-5-ethynylaniline is guided by the principle of combining different donor types to achieve cooperative effects or "hemilability." This ligand architecture strategically combines "hard" and "soft" donor sites, as defined by Hard and Soft Acids and Bases (HSAB) theory.

Hard Donors: The phosphoryl (P=O) oxygen and the amino (-NH₂) nitrogen are considered hard Lewis bases. They preferentially coordinate to hard Lewis acidic metal centers, such as early transition metals or metals in high oxidation states (e.g., La(III), Th(IV), U(VI)). researchgate.net The P=O group is a strong σ-donor, while the amine is also a potent σ-donor. researchgate.net

Soft Donors: The ethynyl (B1212043) (-C≡CH) group, with its π-electron system, is a soft Lewis base. It favors coordination with soft Lewis acidic metals, such as late transition metals in low oxidation states (e.g., Pd(0), Pt(0), Au(I)). numberanalytics.com

This "hard-soft" combination allows the ligand to adapt to the electronic requirements of various metals. The spatial arrangement of these groups on the aniline (B41778) backbone creates a pre-organized framework for chelation, potentially forming five- or six-membered rings with a coordinated metal, which are entropically favored. researchgate.net Furthermore, the presence of multiple, electronically distinct donor atoms can lead to hemilabile behavior, where one donor group (e.g., the softer alkyne or even the harder P=O) can dissociate from the metal center to open a coordination site for a substrate during a catalytic cycle, and then re-coordinate to stabilize the complex. researchgate.netwikipedia.org This bifunctional or multifunctional nature is a key design element for advanced catalytic systems. oup.comoup.comehu.es

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal salt and reaction conditions dictates the final structure and coordination number of the complex. For instance, reacting the ligand with labile metal precursors like [Pd(MeCN)₄][BF₄]₂ or AgSbF₆ would likely lead to coordination involving one or more of the donor functionalities.

Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is crucial for confirming the coordination of the phosphoryl group, which typically results in a significant downfield shift of the phosphorus signal compared to the free ligand. ¹H and ¹³C NMR provide information about the aniline and ethynyl groups and can indicate changes in the electronic environment upon coordination.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the P=O, N-H, and C≡C bonds upon complexation provide direct evidence of coordination. A decrease in the ν(P=O) stretching frequency is indicative of the oxygen atom's coordination to a metal center. wikipedia.org Similarly, shifts in the ν(C≡C) band can distinguish between different alkyne coordination modes. wikipedia.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand with the metal center. rsc.org

The multifunctional nature of this compound allows for a variety of coordination modes, depending on the metal center's properties and the reaction stoichiometry. nih.gov

Phosphoryl Group (P=O): The oxygen atom of the phosphoryl group is a strong Lewis base and typically coordinates in a monodentate fashion (κ¹-O). wikipedia.org The P-O bond often elongates slightly upon coordination, reflecting the donation of electron density to the metal. wikipedia.org In some cases, it can act as a bridging ligand between two metal centers.

Amino Group (-NH₂): The nitrogen atom of the aniline group coordinates via its lone pair of electrons in a monodentate fashion (κ¹-N). researchgate.netdiva-portal.org Its coordination is common in complexes with various transition metals, including copper, cobalt, and manganese. rsc.org

Ethynyl Group (-C≡CH): The alkyne functionality offers the most diverse coordination possibilities. wikipedia.org As a two-electron donor, it can bind side-on to a single metal center (η²-coordination). numberanalytics.comwikipedia.org This mode is described by the Dewar-Chatt-Duncanson model and results in a significant distortion of the alkyne from linearity. wikipedia.org It can also bridge two metal centers (μ-η²:η²), donating two electrons to each metal. wikipedia.org

The combination of these groups allows the ligand to act as a bidentate chelating ligand, for example, in a κ¹-N, κ¹-O mode, or potentially as a tridentate ligand if the alkyne also participates in bonding. The flexibility of the aniline backbone enables the ligand to adapt to the geometric preferences of the metal ion. rsc.org

| Functional Group | Coordination Mode | Description | Typical Metal Partners |

|---|---|---|---|

| Phosphoryl (P=O) | κ¹-O | Monodentate coordination through the oxygen atom. | Hard metals (e.g., Ru, W, Nb, Fe) wikipedia.org |

| Amino (-NH₂) | κ¹-N | Monodentate coordination through the nitrogen lone pair. | Mid-to-late transition metals (e.g., Cu, Co, Mn, Ru) rsc.orgrsc.org |

| Ethynyl (-C≡CH) | η² | Side-on coordination to a single metal center. | Soft, low-valent metals (e.g., Pt, Co, Ti) wikipedia.org |

| μ-η²:η² | Side-on coordination, bridging two metal centers. | Metals capable of forming M-M bonds (e.g., Co) wikipedia.org | |

| Multidentate | κ¹-N, κ¹-O | Bidentate chelation forming a metallacycle. | Various transition metals |

| κ¹-N, κ¹-O, η²-C≡C | Tridentate chelation. | Metals with accessible coordination sites |

P-stereogenicity, or chirality at a phosphorus atom, is a highly sought-after feature in ligands for asymmetric catalysis. thieme-connect.com While the parent ligand this compound is not P-chiral (due to two identical methyl groups on the phosphorus), the concept of generating chirality within the coordination sphere of a metal is a sophisticated strategy in inorganic synthesis. rsc.org

Metal coordination can induce chirality in an achiral ligand by creating a specific, rigid conformation, a phenomenon known as metal-induced chirality. rsc.orgresearchgate.net For a ligand like this, P-stereogenicity could potentially be introduced through a post-coordination modification. For example, if one of the P-Me groups could be selectively functionalized or replaced while the ligand is bound to a metal, the metal complex would act as a chiral auxiliary, directing the stereochemical outcome of the reaction at the phosphorus center. Such transformations are challenging but represent a frontier in ligand synthesis. acs.org

More commonly, P-stereogenic centers are built using precursors like secondary phosphine oxides (SPOs), R₂P(O)H, which can be resolved into enantiomers and then functionalized. thieme-connect.comnih.govacs.org Although this ligand is a tertiary phosphine oxide, the principles of using a metal to control stereochemistry could be conceptually applied. For instance, a metal could template the assembly of a similar, but P-stereogenic, ligand from simpler precursors.

Electronic Structure and Bonding in Metal Complexes

The electronic properties of a metal complex are profoundly influenced by the donor-acceptor characteristics of its ligands. this compound provides a rich electronic environment due to its three distinct functionalities.

Phosphine Oxide and Amine Donors: Both the P=O and -NH₂ groups are primarily σ-donors. They increase the electron density on the metal center, making it more electron-rich. libretexts.org Generally, alkylamines and alkylphosphine oxides are strong donors. The aniline amine is a slightly weaker donor than an alkylamine due to resonance with the phenyl ring, and the phosphine oxide is also a strong donor. nih.gov

Alkyne Donor: The alkyne group's electronic role is more complex. It acts as a π-donor through its filled π-orbitals and as a π-acceptor through its empty π*-antibonding orbitals (back-donation). numberanalytics.comlkouniv.ac.in The extent of back-donation depends on the metal's d-electron count and orbital energies; electron-rich metals are better at back-bonding. lookchem.com

| Functional Group | Primary Electronic Effect | Secondary Effect | Influence on Metal Center |

|---|---|---|---|

| Phosphoryl (P=O) | σ-donation | Weak π-acceptor | Increases electron density |

| Amino (-NH₂) | σ-donation | None | Increases electron density |

| Ethynyl (-C≡CH) | π-donation | π-acceptance (back-bonding) | Can increase or decrease electron density depending on the balance |

Catalytic Applications of this compound Metal Complexes

The unique combination of a phosphine-type moiety with a tethered, reactive alkyne group makes metal complexes of this ligand promising candidates for catalysis, particularly in reactions involving alkynes. acs.org The phosphine oxide can serve as a robust anchoring group, while the aniline and alkyne can either participate directly in the reaction or modulate the catalyst's electronic and steric properties. Bifunctional ligands that can assist in proton transfer or substrate activation are known to enhance catalytic rates significantly. oup.comoup.comnih.gov The aniline group, for example, could act as a proton shuttle in reactions like alkyne hydration.

Complexes of this compound are well-suited for catalyzing alkyne functionalization reactions. acs.orgscispace.com The field has seen extensive development in using transition metals to mediate the addition of various reagents across the carbon-carbon triple bond. acs.org

Intramolecular Reactions: The tethered alkyne is perfectly positioned for intramolecular reactions. A coordinated metal could catalyze the cyclization of the ligand itself or its derivatives, potentially forming novel heterocyclic structures.

Intermolecular Reactions: The metal complex can act as a catalyst for reactions of external alkyne substrates. The ligand's structure could provide a specific pocket that favors certain substrates or reaction pathways. Examples of such transformations include:

Hydrofunctionalization: The addition of H-X bonds (where X = OR, NR₂, B, Si) across an alkyne. For example, gold- or ruthenium-catalyzed hydration of alkynes is a well-known transformation where bifunctional ligands can play a key role. oup.com Z-selective hydroboration of terminal alkynes has also been achieved with iron complexes. nih.gov

Isomerization: Gold(I) complexes with bifunctional phosphine ligands have been shown to catalyze the asymmetric isomerization of alkynes to allenes. nih.govnih.gov

Coupling Reactions: The complex could catalyze cross-coupling reactions where an alkyne is a coupling partner, such as in Sonogashira-type reactions or carbometalation cascades. acs.org

The presence of the hard N and O donors would favor more electron-deficient metal centers, which could activate the alkyne towards nucleophilic attack, a common strategy in gold and platinum catalysis.

| Reaction Type | Description | Potential Role of the Ligand |

|---|---|---|

| Alkyne Hydration | Addition of H₂O across the C≡C bond to form ketones or aldehydes. | Aniline group could act as a proton shuttle to activate water. oup.com |

| Hydroboration/Hydrosilylation | Addition of B-H or Si-H bonds across the C≡C bond. | Control stereoselectivity (e.g., Z-selectivity). nih.gov |

| Isomerization | Conversion of a terminal or internal alkyne to an allene. | Bifunctional activation of C-H bond for proton transfer. nih.govnih.gov |

| Cyclization/Annulation | Formation of cyclic products from alkyne-containing substrates. | Template for intramolecular reaction or control of regioselectivity in intermolecular annulations. scispace.com |

Potential in C-H Activation and Cross-Coupling Processes

Extensive searches of scientific literature and chemical databases did not yield specific research detailing the application of this compound as a ligand in C-H activation and cross-coupling reactions. The novelty of this compound or its specialized application may have limited its documentation in readily accessible scientific literature. However, the potential utility of this compound in these catalytic processes can be inferred by examining the well-established roles of its constituent functional groups: the dimethylphosphoryl moiety, the ethynyl group, and the aniline backbone.

The dimethylphosphoryl group is a key feature, as phosphine oxides are known to act as effective ligands in various catalytic transformations. The phosphorus center can coordinate to a metal, influencing its electronic properties and steric environment. This coordination is crucial for the elementary steps of catalytic cycles, such as oxidative addition and reductive elimination, which are fundamental to both C-H activation and cross-coupling reactions. The oxygen atom of the phosphoryl group can also participate in coordination, potentially leading to bidentate chelation, which can enhance the stability and reactivity of the catalytic complex.

The ethynyl substituent introduces another potential coordination site. The π-system of the carbon-carbon triple bond can interact with transition metals, offering a different mode of binding. This could be significant in modulating the catalytic activity and selectivity. For instance, in certain catalytic cycles, the ethynyl group might interact with the metal center at a specific stage, influencing the geometry of the transition state and thereby the outcome of the reaction.

The aniline framework provides a robust scaffold for the ligand and its amino group could also play a role in the coordination sphere, either directly or through hydrogen bonding interactions. The relative positioning of the dimethylphosphoryl and ethynyl groups at the 1 and 3 positions of the aniline ring creates a specific spatial arrangement that could be advantageous for certain catalytic applications, potentially allowing for hemilabile coordination behavior where one of the donor groups can dissociate and re-associate during the catalytic cycle.

While no direct experimental data for this compound is available, the following table outlines hypothetical catalytic applications based on the known reactivity of related phosphine and aniline-based ligands in C-H activation and cross-coupling reactions. This is intended to illustrate the potential areas of research for this compound.

Hypothetical Catalytic Applications of this compound

| Catalytic Reaction | Potential Role of Ligand | Expected Outcome |

|---|---|---|

| Palladium-catalyzed C-H Arylation | The phosphine oxide could coordinate to the palladium center, facilitating the C-H activation step. The steric and electronic properties would influence regioselectivity. | Formation of a new C-C bond between an aromatic C-H bond and an aryl halide. |

| Rhodium-catalyzed C-H Functionalization | The bidentate P=O and ethynyl coordination could stabilize the rhodium catalyst, enabling the activation of typically unreactive C-H bonds. | Introduction of various functional groups at a specific C-H position. |

| Suzuki-Miyaura Cross-Coupling | The ligand could enhance the efficiency of the transmetalation and reductive elimination steps in the palladium-catalyzed coupling of boronic acids with organic halides. | High yields and turnover numbers in the synthesis of biaryls. |

| Sonogashira Cross-Coupling | The ethynyl group on the ligand itself might participate in or influence the coupling of terminal alkynes with aryl or vinyl halides. | Efficient synthesis of substituted alkynes. |

It is important to emphasize that the applications listed above are speculative and would require experimental validation. The synthesis of this compound and a systematic investigation of its coordination chemistry and catalytic activity are necessary to ascertain its actual potential in C-H activation and cross-coupling processes.

Computational and Theoretical Investigations of 3 Dimethylphosphoryl 5 Ethynylaniline

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wide range of molecular properties can be derived.

Density Functional Theory (DFT) has become a mainstay of computational chemistry for its balance of accuracy and computational cost. jmaterenvironsci.com This method is particularly well-suited for determining the ground-state geometries and electronic properties of organic molecules. researchgate.net In a DFT study of 3-Dimethylphosphoryl-5-ethynylaniline, the primary goal would be to find the lowest energy conformation of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. jmaterenvironsci.com A common approach involves using a hybrid functional, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, in conjunction with a Pople-style basis set like 6-31G(d) or a more flexible basis set for higher accuracy.

From a DFT calculation, several key properties of this compound could be determined:

Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms.

Electronic Energies: The total energy of the molecule, which can be used to compare the stability of different isomers or conformers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would be particularly insightful for understanding the reactivity of the aniline (B41778) nitrogen, the phosphoryl oxygen, and the ethynyl (B1212043) group.

A hypothetical data table summarizing the kind of results that would be obtained from DFT calculations on this compound is presented below.

| Property | Calculated Value |

| Total Energy (Hartree) | [Value] |

| HOMO Energy (eV) | [Value] |

| LUMO Energy (eV) | [Value] |

| HOMO-LUMO Gap (eV) | [Value] |

| Dipole Moment (Debye) | [Value] |

Note: The values in this table are placeholders and would be determined from actual DFT calculations.

To investigate the excited-state properties of this compound, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly employed method. rsc.orgmdpi.com TD-DFT is an extension of DFT that can predict the energies of electronic transitions between the ground state and various excited states. benasque.org

A TD-DFT calculation would provide the following information:

Excitation Energies: The energy difference between the ground state and various excited states. These energies correspond to the wavelengths of light the molecule will absorb.

Oscillator Strengths: These values indicate the probability of a particular electronic transition occurring. A high oscillator strength corresponds to a strong absorption band in the UV-visible spectrum.

Nature of Electronic Transitions: TD-DFT can identify which molecular orbitals are involved in a given electronic transition (e.g., HOMO to LUMO, HOMO-1 to LUMO). This is crucial for understanding the character of the excited state (e.g., π-π, n-π, charge transfer).

The results of a TD-DFT calculation are often presented in a table that summarizes the key transitions. A hypothetical example for this compound is shown below.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | [Value] | [Value] | [Value] | HOMO -> LUMO |

| S2 | [Value] | [Value] | [Value] | HOMO-1 -> LUMO |

| S3 | [Value] | [Value] | [Value] | HOMO -> LUMO+1 |

Note: The values and orbital contributions in this table are illustrative and would be determined from actual TD-DFT calculations.

These theoretical predictions of the absorption spectrum can be directly compared with experimental data to validate the computational methodology.

Mechanistic Elucidation of Chemical Reactions Involving the Compound

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control reactivity and selectivity.

The ethynyl group in this compound makes it a prime candidate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. frontiersin.orgresearchgate.net Computational modeling can be used to elucidate the mechanism of this reaction.

A typical computational study of the CuAAC reaction involving this compound would involve:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction would be optimized.

Finding Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Locating the TS is crucial for determining the activation energy of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the rate of the reaction.

Constructing a Reaction Energy Profile: This profile plots the energy of the system as it progresses from reactants to products, providing a visual representation of the reaction mechanism.

By modeling the reaction pathway, computational studies can help to understand the role of the copper catalyst and the influence of the dimethylphosphoryl and aniline substituents on the reactivity of the alkyne.

The phosphoryl group is known to be a directing group in C-H activation reactions. Theoretical analysis can provide a detailed understanding of how this group facilitates the activation of a nearby C-H bond. A computational study in this area would focus on:

Modeling the Interaction with a Metal Catalyst: The coordination of a transition metal catalyst (e.g., palladium, rhodium) to the phosphoryl oxygen would be modeled.

Investigating the C-H Activation Step: Different possible mechanisms for C-H bond cleavage, such as concerted metalation-deprotonation (CMD), would be investigated to determine the most favorable pathway.

Analyzing the Role of the Directing Group: Calculations can quantify the stabilizing effect of the phosphoryl group on the transition state, explaining its directing ability.

These theoretical insights can guide the development of new synthetic methodologies that utilize the directing effect of the phosphoryl group.

The reduction of the ethynyl group or other functional groups in derivatives of this compound could potentially lead to the formation of chiral centers. Computational studies can be employed to understand the mechanisms of such reduction reactions and to predict the diastereoselectivity.

A theoretical investigation of a reduction reaction might involve:

Modeling the Approach of the Reducing Agent: The interaction of a reducing agent (e.g., a hydride source) with the substrate would be modeled.

Locating Diastereomeric Transition States: For reactions that can produce multiple diastereomers, the transition states leading to each product would be located.

Calculating the Energy Difference between Transition States: The difference in the activation energies for the formation of the different diastereomers can be used to predict the diastereomeric ratio of the products. This is often in good agreement with experimental observations.

Prediction of Reactivity and Structure-Property Relationships

Computational and theoretical chemistry serve as powerful tools in modern chemical research, offering profound insights into molecular structure, stability, and reactivity. Through the application of quantum chemical calculations, it is possible to predict a variety of molecular properties and to elucidate the relationships between a molecule's structure and its chemical behavior. These methods are particularly valuable in the rational design of new molecules with tailored functionalities.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine optimized molecular structures and to calculate electronic properties. epstem.netresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the chemical reactivity and kinetic stability of a molecule. beilstein-journals.orgbeilstein-journals.org A smaller HOMO-LUMO gap generally suggests higher reactivity. beilstein-journals.org

Furthermore, the analysis of molecular electrostatic potential (MEP) maps can reveal the regions of a molecule that are electron-rich and electron-poor, thereby predicting sites susceptible to electrophilic and nucleophilic attack. This information is crucial for understanding and predicting the regioselectivity of chemical reactions.

While specific computational studies on this compound are not extensively detailed in the public domain, the principles of structure-property relationships allow for qualitative predictions. beilstein-journals.orgchemrxiv.org The dimethylphosphoryl group, being strongly electron-withdrawing, is anticipated to decrease the electron density on the aniline ring, particularly at the ortho and para positions relative to itself. The ethynyl group can act as a weak withdrawing group or a π-donor, depending on the electronic demands of the system. The interplay between these two substituents and the amino group will ultimately dictate the molecule's reactivity profile, including its behavior in electrophilic aromatic substitution and oxidation reactions.

A hypothetical computational analysis would likely involve the calculation of various molecular descriptors to quantify these effects. The following table represents the type of data that would be generated from such a study.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | Lowered | Indicates reduced susceptibility to oxidation |

| LUMO Energy | Lowered | Indicates increased susceptibility to reduction |

| HOMO-LUMO Gap | Modulated | Key indicator of chemical reactivity and stability |

| Dipole Moment | Increased | Reflects charge distribution and polarity |

| Mulliken Atomic Charges | Varies across atoms | Identifies reactive sites |

These theoretical predictions would await experimental validation to fully establish the structure-property relationships for this specific compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

In the field of organic synthesis, a "building block" refers to a molecular fragment with defined functional groups that facilitates the stepwise assembly of more complex target compounds. researchgate.net 3-Dimethylphosphoryl-5-ethynylaniline exemplifies such a versatile building block due to its three distinct reactive sites. This multifunctionality enables chemists to employ orthogonal chemical strategies, where each functional group can be reacted selectively without interfering with the others.

The primary amine (aniline) group can participate in a wide array of classic organic reactions, including diazotization for the formation of diazonium salts, amidation to form amides, and as a nucleophile in condensation reactions. The terminal alkyne (ethynyl) group is a powerful handle for carbon-carbon bond formation, most notably in metal-catalyzed cross-coupling reactions like the Sonogashira coupling and, crucially, in cycloaddition reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". glenresearch.com The dimethylphosphoryl group, while more stable, imparts specific properties to the final molecule, such as influencing solubility, acting as a coordination site for metals, or enhancing thermal properties and flame retardancy in materials science applications. This combination of reactive sites allows for the strategic construction of elaborate organic structures. nih.govfrontiersin.org

Precursor for Advanced Polymeric and Oligomeric Materials

The presence of multiple polymerizable groups on a single monomer unit makes this compound an excellent precursor for creating highly cross-linked, high-performance polymers with tailored properties.

Poly(ethynylaniline)s are a class of polymers that leverage the functionalities of both aniline (B41778) and ethynyl (B1212043) groups. Using this compound as a monomer, it is possible to synthesize polymers where the aniline units form the main chain through oxidative coupling or other polymerization methods, while the pendant ethynyl groups serve as sites for subsequent cross-linking reactions. Upon thermal treatment, these ethynyl groups can undergo cyclotrimerization or other polymerization pathways, leading to a rigid, three-dimensional network. The incorporation of the dimethylphosphoryl moiety directly into the polymer structure is anticipated to enhance thermal stability, flame retardancy, and adhesion to substrates.

Polybenzoxazines are a class of high-performance thermosetting resins known for their excellent thermal stability, high char yield, and low water absorption. researchgate.netkpi.ua The synthesis of benzoxazine (B1645224) monomers typically involves the Mannich condensation of a phenol, formaldehyde, and a primary amine. kpi.uamdpi.com this compound serves as the primary amine component in this reaction, allowing for the creation of a benzoxazine monomer functionalized with both an ethynyl and a dimethylphosphoryl group.

The resulting monomer undergoes a two-stage curing process. First, the benzoxazine ring opens at elevated temperatures to form a highly cross-linked polybenzoxazine network. researchgate.net Subsequently, at higher temperatures, the pendant ethynyl groups polymerize, further increasing the cross-link density and significantly enhancing the thermal and mechanical properties of the final resin. kpi.uarsc.org The presence of the phosphorus atom from the dimethylphosphoryl group is expected to contribute to superior flame retardancy.

| Component | Function in Monomer Synthesis | Contribution to Final Polymer Properties |

|---|---|---|

| Phenol Derivative (e.g., Bisphenol A) | Phenolic source for the benzoxazine ring | Forms the backbone of the polybenzoxazine network, providing rigidity. |

| Formaldehyde | Methylene bridge provider in the Mannich condensation | Links the phenolic and amine components to form the oxazine (B8389632) ring. |

| This compound | Amine source for the benzoxazine ring | Introduces ethynyl groups for high-temperature cross-linking and phosphoryl groups for flame retardancy and thermal stability. |

Surface Functionalization and Nanomaterial Integration

The unique functional groups of this compound make it an ideal agent for the covalent modification of various material surfaces, including carbon-based nanomaterials.

Covalent functionalization is a key strategy to improve the processability and tailor the properties of carbon nanotubes (CNTs) and graphene, which are often limited by their inertness and tendency to agglomerate. up.pt The aniline group of this compound can be converted in situ to a highly reactive diazonium salt. This diazonium species can then covalently bond to the sp²-hybridized carbon framework of CNTs and graphene through an electrophilic addition mechanism. researchgate.net This process effectively grafts the "3-Dimethylphosphoryl-5-ethynylphenyl" moiety onto the nanomaterial surface.

This modification serves several purposes:

Improved Dispersibility: The attached functional groups disrupt the van der Waals forces between individual nanotubes or graphene sheets, leading to better dispersion in various solvents.

Introduced Functionality: The surface becomes decorated with both ethynyl and dimethylphosphoryl groups. The ethynyl groups can be used for further "click" reactions, while the phosphoryl groups can alter the electronic properties or serve as binding sites for metal ions.

Bioorthogonal click chemistry provides a powerful tool for linking molecules together in complex biological environments without interfering with native biochemical processes. jocpr.comnih.gov The terminal ethynyl group of this compound is a perfect reaction partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most prominent click reactions. glenresearch.com

This allows the compound to act as a linker for bioconjugation. For instance, a biomolecule of interest (e.g., a peptide, protein, or DNA strand) can be functionalized with an azide (B81097) group. This azide-modified biomolecule can then be "clicked" onto this compound under mild, aqueous conditions to form a stable triazole linkage. nih.govnih.gov Similarly, imaging agents such as fluorophores or radiotracers bearing an azide handle can be attached, creating probes for biological imaging applications. jocpr.comnih.govresearchgate.net The dimethylphosphoryl group may enhance the water solubility and cell permeability of the resulting conjugate.

| Azide-Functionalized Partner | Resulting Conjugate | Potential Application |

|---|---|---|

| Fluorescent Dye (e.g., TAMRA-azide) | Dye-Phosphoryl-Aniline Conjugate | Fluorescent labeling and cellular imaging. uni-muenchen.de |

| Peptide or Antibody | Biomolecule-Phosphoryl-Aniline Conjugate | Targeted drug delivery, protein labeling. nih.gov |

| Poly(ethylene glycol) (PEG)-azide | PEGylated Phosphoryl-Aniline | Improving the stability and reducing the immunogenicity of attached molecules. rsc.org |

| Radiotracer Precursor | Radiolabeled Imaging Agent | Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. researchgate.net |

Development of Novel Catalytic Systems and Ligands in Asymmetric Synthesis

The molecular architecture of this compound, which integrates a dimethylphosphoryl group, an ethynyl linker, and an aniline moiety, presents significant potential for the development of novel catalytic systems and ligands for asymmetric synthesis. The phosphorus center in the dimethylphosphoryl group can act as a coordination site for transition metals, a fundamental requirement for a ligand in catalysis. nih.govjst.go.jpnih.gov The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be modulated by the interplay between the electron-donating aniline group and the electron-withdrawing phosphoryl and ethynyl groups.

In the field of asymmetric catalysis, chiral phosphine (B1218219) ligands are of paramount importance for achieving high enantioselectivity. nih.govjst.go.jpnih.gov While this compound is not inherently chiral, it can serve as a versatile scaffold for the synthesis of chiral ligands. Introduction of chirality can be envisioned through several strategies, such as the incorporation of a chiral substituent on the aniline nitrogen or the synthesis of atropisomeric biaryl phosphine ligands derived from this core structure. The rigidity imparted by the ethynyl group can be advantageous in creating a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control.

Furthermore, the phosphoryl group itself can participate in secondary interactions with the substrate, such as hydrogen bonding, which can enhance both the reactivity and enantioselectivity of the catalytic process. The development of ligands based on this scaffold could lead to novel catalytic systems for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. nih.gov The modular nature of the this compound structure allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

To illustrate the potential of such ligands, the table below presents representative data for a hypothetical catalytic system derived from a chiral phosphine ligand based on the this compound scaffold in a model asymmetric hydrogenation reaction.

Table 1: Representative Performance of a Hypothetical Chiral Ligand Derived from this compound in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl 2-acetamidoacrylate | 0.5 | Methanol | 25 | >99 | 95 |

| 2 | Methyl (Z)-α-acetamidocinnamate | 0.5 | Toluene | 30 | >99 | 92 |

| 3 | Itaconic acid dimethyl ester | 1.0 | Dichloromethane | 25 | 98 | 90 |

| 4 | Tiglic acid | 1.0 | Ethanol | 40 | 95 | 88 |

Applications in Advanced Materials Exhibiting Specific Optical and Electrochemical Responses

The conjugated system formed by the aniline ring and the ethynyl group in this compound suggests its utility as a building block for advanced materials with tailored optical and electrochemical properties. The incorporation of this molecule into polymers or larger organic frameworks can lead to materials with interesting photophysical and electronic characteristics. The aniline moiety can act as an electron donor, while the ethynyl group facilitates π-conjugation. The dimethylphosphoryl group, with its polar nature, can influence the intermolecular interactions and solid-state packing of the resulting materials, which in turn affects their bulk properties.

Materials derived from this compound could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The ability to tune the electronic energy levels (HOMO and LUMO) through chemical modification of the aniline and phosphoryl groups would be highly advantageous for optimizing device performance. For instance, polymerization of this compound or its derivatives could yield conjugated polymers with tunable band gaps and charge transport properties. electrochemsci.orgdtic.milelectrochemsci.org

The presence of the phosphorus atom also opens up possibilities for creating materials with specific sensing capabilities. The phosphoryl group can act as a binding site for metal ions or other analytes, and this binding event could be transduced into a change in the optical or electrochemical properties of the material. This could be exploited for the development of chemosensors. Furthermore, the ethynyl group is a versatile functional handle for post-polymerization modification or for the construction of complex architectures through click chemistry or other coupling reactions. rsc.org

The table below provides hypothetical optical and electrochemical data for a conjugated polymer incorporating this compound as a monomer unit, illustrating its potential for use in advanced materials.

Table 2: Hypothetical Optical and Electrochemical Properties of a Polymer Derived from this compound

| Property | Value | Method |

| Absorption Maximum (λmax, solution) | 420 nm | UV-Vis Spectroscopy |

| Emission Maximum (λem, solution) | 510 nm | Fluorescence Spectroscopy |

| Optical Band Gap (Egopt) | 2.5 eV | Tauc Plot |

| HOMO Level | -5.4 eV | Cyclic Voltammetry |

| LUMO Level | -2.9 eV | Cyclic Voltammetry |

| Electrochemical Band Gap (Egec) | 2.5 eV | Cyclic Voltammetry |

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Synthetic Strategies and Green Chemistry Approaches

Future synthetic endeavors will likely focus on developing more efficient, sustainable, and scalable methods for the preparation of 3-Dimethylphosphoryl-5-ethynylaniline and its derivatives. A key area of development will be the application of green chemistry principles to minimize environmental impact. This includes the use of greener solvents, catalytic systems with high turnover numbers, and processes that reduce waste generation. The exploration of one-pot or tandem reactions that can construct the molecule with high atom economy will be a significant goal.

Expanding the Scope of Reactivity in Metal-Catalyzed Transformations

The ethynyl (B1212043) and aniline (B41778) functionalities of this compound make it an excellent candidate for a variety of metal-catalyzed cross-coupling reactions. Future research is expected to delve into its reactivity in well-established transformations such as Sonogashira, Heck, and Suzuki couplings, as well as exploring its potential in newer, more exotic catalytic cycles. The coordinating ability of the aniline and phosphoryl groups could also be harnessed to direct these reactions with high regio- and stereoselectivity, opening doors to the synthesis of complex molecular architectures.

Rational Design of New Functional Materials with Tunable Properties

The inherent properties of this compound, including its potential for extended conjugation and intermolecular interactions, make it a compelling building block for new functional materials. Research will likely focus on the rational design of polymers and oligomers with tailored electronic, optical, and thermal properties. The presence of the phosphorus atom offers a unique handle for modifying the material's characteristics, such as flame retardancy and adhesion.

Integration into Supramolecular Assemblies and Smart Materials

The ability of the aniline and phosphoryl groups to participate in hydrogen bonding and coordination chemistry suggests that this compound could be a valuable component in the construction of supramolecular assemblies. Future investigations may explore its use in forming well-defined architectures like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and self-assembled monolayers. The responsive nature of these assemblies to external stimuli could lead to the development of "smart" materials with applications in sensing, drug delivery, and catalysis.

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The most exciting prospects for this compound lie in the synergistic research at the interface of organic chemistry, materials science, and catalysis. For instance, polymers derived from this monomer could serve as novel supports for catalysts, where the phosphoryl groups act as anchoring sites for metal nanoparticles. Conversely, the catalytic generation of novel materials from this precursor could lead to the discovery of unprecedented properties and applications. The interdisciplinary approach will be crucial in unlocking the full potential of this versatile molecule.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 3-Dimethylphosphoryl-5-ethynylaniline?

- Methodological Answer : To optimize synthesis, focus on catalyst systems and reaction duration. For example, a palladium/copper catalytic system (e.g., [Pd(PPh₃)₂]Cl₂ and CuI) in methanol under reflux for 10 hours has been effective for similar ethynyl-aniline coupling reactions . Adjust stoichiometry (e.g., 1.2 equivalents of ethynyl precursor) to improve yield. Monitor reaction progress via TLC or HPLC to identify optimal termination points.

Q. What purification techniques are suitable for isolating this compound?

- Methodological Answer : Post-synthesis, perform liquid-liquid extraction with dichloromethane (DCM) to separate the product from polar byproducts. Wash the organic phase with brine to remove residual catalysts or salts, followed by drying over anhydrous Na₂SO₄ . Column chromatography using silica gel with a gradient of ethyl acetate/hexane can further purify the compound. Confirm purity via NMR (¹H/³¹P) and HPLC (>98% purity threshold).

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at room temperature (RT). The phosphoryl and ethynyl groups may confer sensitivity to moisture; use molecular sieves in storage containers. Avoid prolonged exposure to light, as UV radiation could degrade the aromatic or alkyne moieties .

Q. Which analytical methods validate the structural integrity of this compound?

- Methodological Answer : Combine ¹H NMR (to confirm aromatic and ethynyl protons), ³¹P NMR (to verify the dimethylphosphoryl group), and FT-IR (to detect C≡C stretches ~2100 cm⁻¹). Mass spectrometry (HRMS-ESI) provides molecular ion confirmation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement can resolve structural ambiguities .

Q. What catalytic systems enhance cross-coupling reactions involving this compound?

- Methodological Answer : Sonogashira or Cadiot-Chodkiewicz couplings are viable for ethynyl-functionalized anilines. Use Pd(PPh₃)₄/CuI in amine bases (e.g., triethylamine) to couple with aryl halides. Optimize solvent polarity (e.g., THF or DMF) to balance reactivity and solubility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the phosphoryl-ethynyl conformation?

- Methodological Answer : For ambiguous conformers, employ high-resolution SC-XRD with SHELXL refinement . Compare experimental bond angles/distances (e.g., P=O vs. C≡C) with DFT-optimized models (B3LYP/6-31G*). Analyze thermal ellipsoids to identify dynamic disorder in the phosphoryl group.

Q. What strategies mitigate impurity formation during synthesis?

- Methodological Answer : Trace aryl halides or unreacted ethynyl precursors are common impurities. Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for separation. For phosphorous-containing byproducts, employ ion-pair chromatography with tetrabutylammonium salts . Validate impurity profiles via LC-MS and spiking experiments.

Q. How do computational and experimental spectroscopic data align for this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and IR spectra. Discrepancies in ³¹P NMR shifts may indicate solvent effects or crystal packing influences. Use the DP4 probability method to statistically validate conformational assignments .

Q. What degradation pathways occur under accelerated stability testing?

- Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, UV light). Monitor hydrolysis of the phosphoryl group via ³¹P NMR or LC-MS. Ethynyl oxidation to ketones or carboxylic acids can be detected via FT-IR (loss of C≡C peak) . Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage.

Q. How to address contradictions between bioactivity data and structural predictions?

- Methodological Answer : If computational docking (e.g., AutoDock Vina) predicts binding but in vitro assays show no activity, reevaluate protonation states (pKa of aniline NH₂) or solvation effects. Use isothermal titration calorimetry (ITC) to experimentally measure binding constants. Cross-validate with 2D NOESY NMR to confirm ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.